molecular formula C11H15ClN2 B136557 2-Chloro-4-(piperidin-1-ylmethyl)pyridine CAS No. 146270-01-1

2-Chloro-4-(piperidin-1-ylmethyl)pyridine

Cat. No. B136557
M. Wt: 210.7 g/mol
InChI Key: FCGXHPOYGAGSIQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperidin-1-ylmethyl)pyridine is a chemical compound that serves as an intermediate in the synthesis of lafutidine, a histamine H2 receptor antagonist used for the treatment of peptic ulcers. The compound is derived from 2-amino-4-methylpyridine and involves a chlorination step followed by condensation with piperidine .

Synthesis Analysis

The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine is achieved through a two-step process. Initially, 2-amino-4-methylpyridine undergoes chlorination using CuCl/HCl and sulfuryl chloride to yield 2-chloro-4-(chloromethyl)pyridine. Subsequently, this intermediate is condensed with piperidine in DMF to produce the target compound with an overall yield of approximately 62% . This synthesis route is notable for its simplicity and relatively high yield, making it a viable method for producing this compound on a larger scale.

Molecular Structure Analysis

While the specific molecular structure analysis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine is not detailed in the provided papers, related compounds have been studied. For instance, the structure of a similar compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was determined using single-crystal X-ray diffraction, revealing a nonplanar molecule with the piperidine ring adopting a chair conformation . This suggests that the piperidine moiety in 2-Chloro-4-(piperidin-1-ylmethyl)pyridine would likely also exhibit a chair conformation, which is common for saturated six-membered heterocycles.

Chemical Reactions Analysis

The provided papers do not offer direct insights into the chemical reactions specifically involving 2-Chloro-4-(piperidin-1-ylmethyl)pyridine. However, the synthesis of related compounds often involves reactions such as chlorination, condensation, reductive amination, and N-alkylation . These reactions are fundamental in the modification of pyridine derivatives and the introduction of piperidine groups, which are crucial for the biological activity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine are not explicitly discussed in the provided papers. However, the synthesis paper indicates that the compound is stable enough to be isolated and purified, suggesting it has sufficient stability for use as an intermediate in further chemical synthesis . The related compounds' analyses, such as crystal structure determination and bioactivity assays, imply that these pyridine derivatives have distinct molecular conformations and exhibit biological activities, which could be extrapolated to infer the properties of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine .

Scientific Research Applications

Synthesis Techniques and Intermediate Compounds

2-Chloro-4-(piperidin-1-ylmethyl)pyridine is synthesized as an intermediate of lafutidine, starting from 2-amino-4-methylpyridine, undergoing chlorination and condensation processes. This synthesis approach yields about 62% overall yield (Shen Li, 2012).

Structural and Electronic Properties

In the realm of structural chemistry, compounds like 2-Chloro-4-(piperidin-1-ylmethyl)pyridine are studied for their crystal structures and electronic properties. For instance, derivatives of pyridinemethylamine have been investigated for their potential as selective, potent, and orally active agonists at 5-HT1A receptors. These studies focus on the conformation and orientation of molecular structures, contributing to the understanding of molecular interactions and stability (B. Vacher et al., 1999).

Role in Medicinal Chemistry

Compounds containing the 2-Chloro-4-(piperidin-1-ylmethyl)pyridine structure are significant in medicinal chemistry, particularly in the synthesis of drugs with anticonvulsant and antiviral properties. The synthesis and crystal structure of related compounds have been extensively studied, revealing important details about their bioactivity and potential therapeutic applications. These studies provide insights into how these compounds can be used in the development of new drugs (P. Devi et al., 2020).

In Vitro Receptor Binding Assays

In vitro receptor binding assays are crucial for determining the affinity and potency of compounds like 2-Chloro-4-(piperidin-1-ylmethyl)pyridine derivatives. These assays help in understanding the interaction of these compounds with specific receptors, which is vital for drug development. For example, the synthesis and in vitro receptor binding assay of pyrazolo[1,5-α]pyridines have been conducted to evaluate their potential as dopamine D4 receptor ligands (Li Guca, 2014).

Safety And Hazards

The safety information for “2-Chloro-4-(piperidin-1-ylmethyl)pyridine” includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-chloro-4-(piperidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-11-8-10(4-5-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGXHPOYGAGSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431843
Record name 2-Chloro-4-[(piperidin-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(piperidin-1-ylmethyl)pyridine

CAS RN

146270-01-1
Record name 2-Chloro-4-[(piperidin-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Wu, Z Li, C Wang, Y Zhou, T Sun - Organic Process Research & …, 2018 - ACS Publications
When preparing lafutidine, we found that the main impurity was dihydrolafutidine. On the basis of the chemical structure of dihydrolafutidine and the mechanism of its production, we …
Number of citations: 2 pubs.acs.org

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